![molecular formula C19H20N6OS B2693764 1-(4,5-dimethyl-1,3-thiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1251682-72-0](/img/structure/B2693764.png)
1-(4,5-dimethyl-1,3-thiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,5-dimethyl-1,3-thiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, an indole moiety, and a triazole ring, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-dimethyl-1,3-thiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: Starting with 4,5-dimethylthiazole, the thiazole ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Indole Attachment: The indole moiety is introduced via a coupling reaction with a suitable indole derivative.
Triazole Formation: The triazole ring is formed through a cycloaddition reaction, often using azide and alkyne precursors.
Final Coupling: The final step involves coupling the triazole ring with the thiazole-indole intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
1-(4,5-dimethyl-1,3-thiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
科学研究应用
1-(4,5-dimethyl-1,3-thiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in cell viability assays and as a probe for studying cellular processes.
Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4,5-dimethyl-1,3-thiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Commonly used in cell viability assays.
Thiazolyl blue tetrazolium bromide: Another compound used in similar biological assays.
Uniqueness
1-(4,5-dimethyl-1,3-thiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of thiazole, indole, and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications.
属性
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6OS/c1-11-13(3)27-19(22-11)25-12(2)17(23-24-25)18(26)20-9-8-14-10-21-16-7-5-4-6-15(14)16/h4-7,10,21H,8-9H2,1-3H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHXYEYBWZYSOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(=C(N=N2)C(=O)NCCC3=CNC4=CC=CC=C43)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
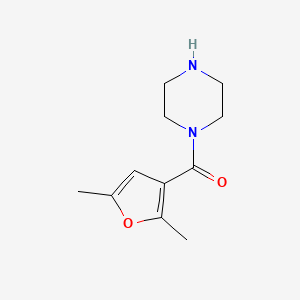
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2693686.png)
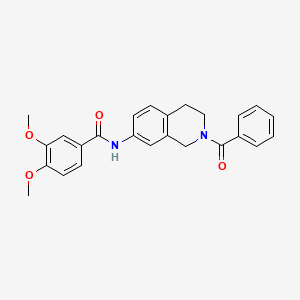
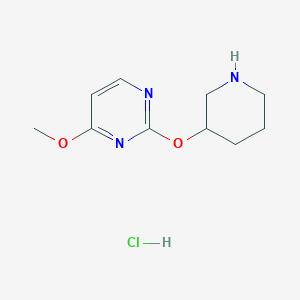
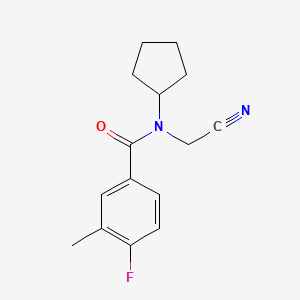
![(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid](/img/structure/B2693690.png)
![N-(3-chloro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2693691.png)

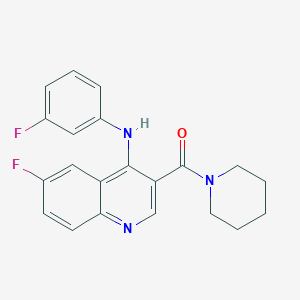
![N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2693698.png)
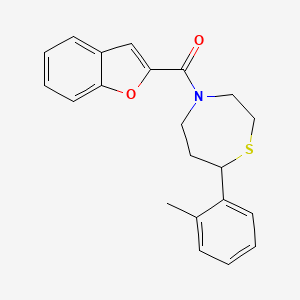
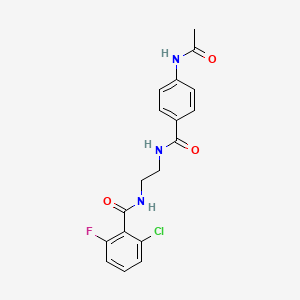
![8-[Benzyl(methyl)amino]-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2693703.png)
![4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2693704.png)
